

Allura Red AC chemical structure and properties

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Compound of Interest

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Allura Red AC: A Comprehensive Technical Guide

An In-depth Examination of its Chemical Identity, Properties, and Biological Interactions for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a detailed overview of Allura Red AC (FD&C Red No. 40), a widely used synthetic azo dye. This document consolidates critical information on its chemical structure, physicochemical properties, and analytical methodologies. Furthermore, it delves into its metabolic fate within the gastrointestinal tract and explores its interactions with host biological systems, including recently identified signaling pathways implicated in intestinal barrier function. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and food science.

Chemical Identity and Physicochemical Properties

Allura Red AC is a red azo dye belonging to the class of naphthalenesulfonic acids.^[1] It is an organosulfur compound commonly used as its sodium salt, though potassium and calcium salts are also utilized.^[1]

Table 1: Chemical Identification of Allura Red AC

Identifier	Value
IUPAC Name	disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate[1]
Synonyms	Allura Red, Food Red No. 40, C.I. Food Red 17, Curry red, FD&C Red No. 40[1]
CAS Number	25956-17-6[1]
Chemical Formula	C ₁₈ H ₁₄ N ₂ Na ₂ O ₈ S ₂ [1]
Molecular Weight	496.42 g/mol [2]
Colour Index No.	16035[3]
E Number	E129[4]

Table 2: Physicochemical Properties of Allura Red AC

Property	Value
Appearance	Dark red to maroon solid powder[1]
Melting Point	> 300 °C (572 °F; 573 K)[1][5]
Solubility	Soluble in water, glycerol, and propylene glycol; slightly soluble in ethanol; insoluble in grease.[1][6]
Maximum Absorbance (λ _{max})	Approximately 504 nm in water[4][5]
Log P (octanol-water partition coefficient)	-0.55 (estimated)[1]

Analytical Methodologies

Accurate quantification of Allura Red AC in various matrices is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the most common and robust method.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of Allura Red AC in beverages and food products.

1. Sample Preparation:

- Degas carbonated beverage samples by sonication or gentle warming.
- For clear liquid samples, dilute an appropriate volume of the beverage with the mobile phase to bring the Allura Red AC concentration within the calibration range.
- For samples with suspended solids, centrifuge at 10,000 rpm for 15 minutes and filter the supernatant through a 0.45 µm syringe filter before dilution.

2. Instrumentation:

- HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

3. Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM TMDAP phosphate, pH 4.0) is often employed. The specific gradient will depend on the separation of other components in the sample.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 504 nm.

4. Calibration:

- Prepare a series of standard solutions of Allura Red AC in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

5. Quantification:

- Inject the prepared sample solution.
- Identify the Allura Red AC peak based on its retention time compared to the standard.

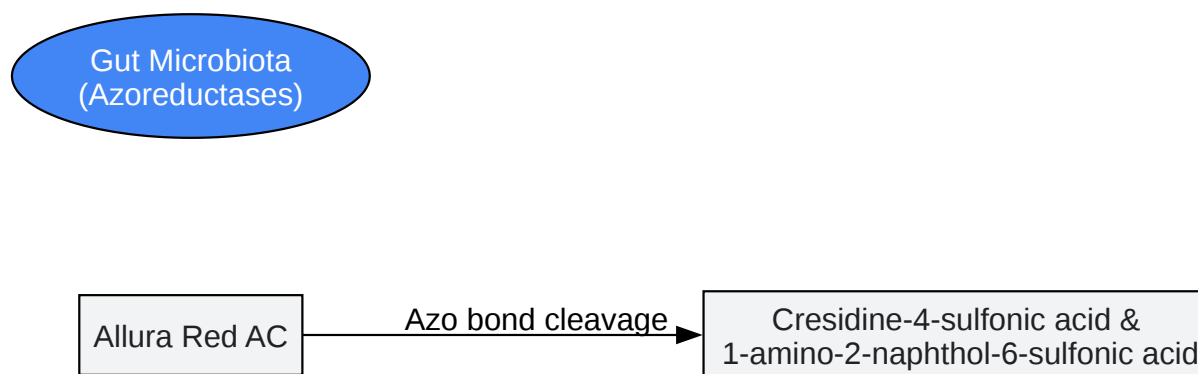
- Quantify the concentration of Allura Red AC in the sample using the calibration curve.

Metabolism and Biological Interactions

Allura Red AC is poorly absorbed in the gastrointestinal tract. The primary metabolic transformation occurs in the gut, mediated by the resident microbiota.

Gut Microbiota Metabolism

The azo bond ($-N=N-$) of Allura Red AC is susceptible to cleavage by azoreductases, enzymes produced by a variety of gut bacteria.[7] This reductive cleavage results in the formation of two primary metabolites: cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[1]



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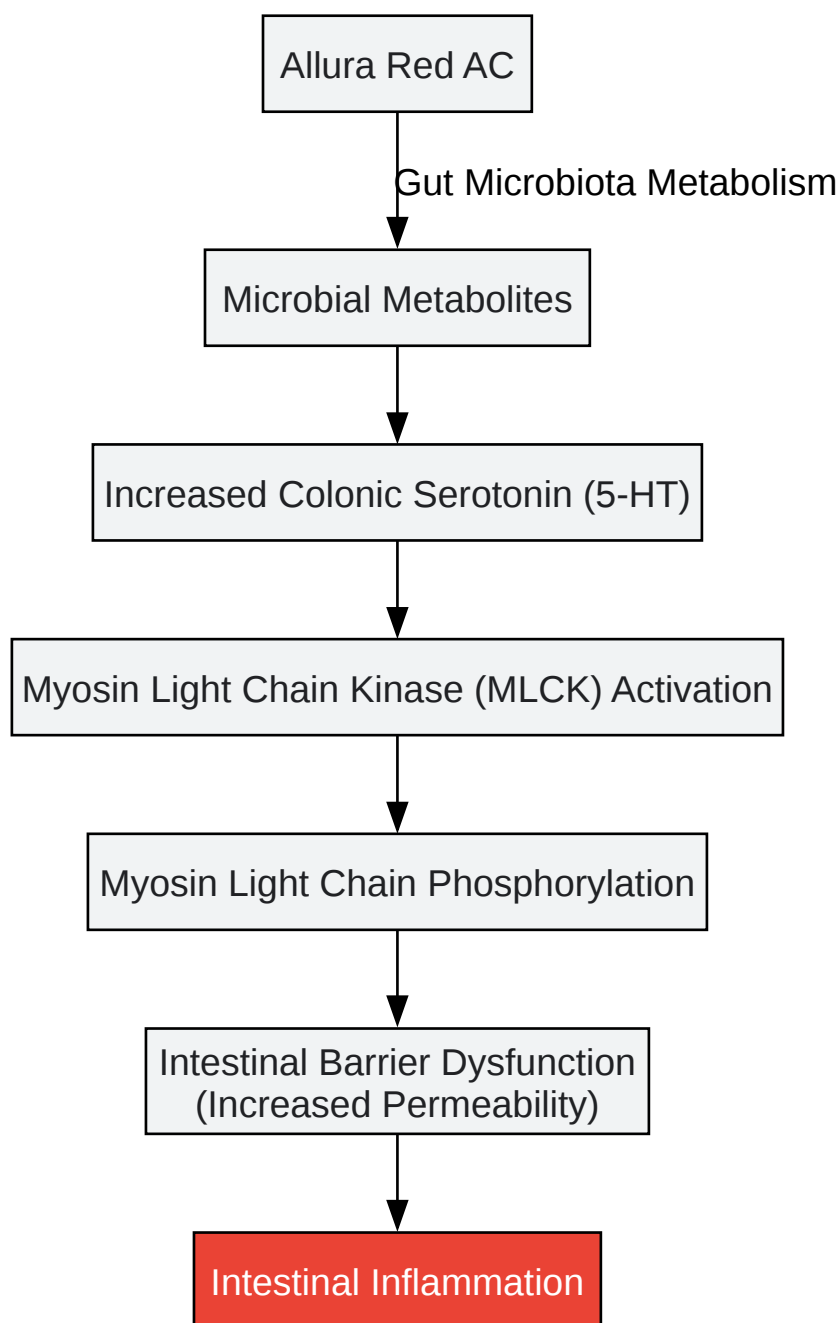
Fig. 1: Metabolism of Allura Red AC by gut microbiota.

Signaling Pathways and Intestinal Barrier Dysfunction

Recent studies have elucidated a signaling pathway through which chronic exposure to Allura Red AC may contribute to intestinal inflammation and barrier dysfunction. This pathway is initiated by the microbial metabolites of Allura Red AC and involves the neurotransmitter serotonin.

Chronic exposure to Allura Red AC has been shown to increase the levels of serotonin (5-hydroxytryptamine; 5-HT) in the colon.[8][9] This elevation in serotonin can, in turn, activate myosin light chain kinase (MLCK).[8][9] Activated MLCK phosphorylates the myosin light chain, leading to contraction of the perijunctional actomyosin ring and subsequent disruption of tight

junctions, resulting in increased intestinal permeability, a condition often referred to as "leaky gut".^{[10][11]}



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Fig. 2: Signaling pathway of Allura Red AC-induced intestinal barrier dysfunction.

Toxicological Assessment: Genotoxicity

The genotoxic potential of Allura Red AC has been a subject of investigation. The comet assay (single-cell gel electrophoresis) is a widely used method to assess DNA damage in individual cells.

Comet Assay for DNA Damage

This protocol provides a general framework for assessing DNA damage in cells exposed to Allura Red AC.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., Caco-2 intestinal epithelial cells) to 80-90% confluency.
- Expose the cells to various concentrations of Allura Red AC (and its metabolites, if available) for a defined period (e.g., 24 hours). Include a negative (vehicle) control and a positive control (e.g., a known genotoxic agent like hydrogen peroxide).

2. Cell Harvesting and Embedding:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1×10^5 cells/mL.
- Mix the cell suspension with molten low-melting-point agarose (at 37 °C) at a 1:10 ratio (v/v).
- Immediately pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
- Allow the agarose to solidify at 4 °C for 10 minutes.

3. Cell Lysis:

- Carefully remove the coverslip and immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4 °C. This step removes cell membranes and histones, leaving behind the nucleoids.

4. DNA Unwinding and Electrophoresis:

- Immerse the slides in a horizontal electrophoresis tank containing a freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at 4 °C to allow for DNA unwinding.
- Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4 °C.

5. Neutralization and Staining:

- Gently remove the slides from the tank and wash them with a neutralization buffer.
- Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

6. Visualization and Analysis:

- Visualize the slides using a fluorescence microscope.
- Capture images of the "comets" (the nucleoids with tails of fragmented DNA).
- Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

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A[label="Cell Treatment with Allura Red AC"]; B[label="Cell Harvesting  
and Embedding in Agarose"]; C [label="Cell Lysis"]; D [label="DNA  
Unwinding (Alkaline Buffer)"]; E [label="Electrophoresis"]; F  
[label="Neutralization and DNA Staining"]; G [label="Fluorescence  
Microscopy and Image Analysis"];
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A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
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Fig. 3: General workflow of the comet assay for genotoxicity testing.

Conclusion

Allura Red AC is a well-characterized synthetic dye with defined chemical and physical properties. While it is widely used in the food and pharmaceutical industries, emerging research highlights its potential to interact with the gut microbiota and influence host physiology. The metabolism of Allura Red AC by gut bacteria and the subsequent activation of the serotonin-MLCK signaling pathway provide a mechanistic basis for its observed effects on intestinal barrier function. Further research is warranted to fully understand the long-term health implications of chronic exposure to Allura Red AC and its metabolites, particularly in the context of gut health and

inflammatory conditions. The methodologies and information presented in this guide provide a foundation for researchers to further investigate the biological effects of this and other food additives.

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